![molecular formula C5H8O2 B3066988 Ethylmalondialdehyde CAS No. 99419-30-4](/img/structure/B3066988.png)
Ethylmalondialdehyde
Overview
Description
Ethylmalondialdehyde is a chemical compound that is related to Malondialdehyde (MDA), a highly reactive compound that occurs as the enol . MDA is a physiological metabolite and a marker for oxidative stress . It belongs to the class of β-dicarbonyls .
Synthesis Analysis
Malondialdehyde is an end-product of lipid peroxidation and a side product of thromboxane A2 synthesis . It is generated in situ by hydrolysis of its acetal 1,1,3,3-tetramethoxypropane . It is also formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase .
Molecular Structure Analysis
Ethylmalondialdehyde contains a total of 14 bond(s). There are 6 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), and 2 aldehyde(s) (aliphatic) .
Chemical Reactions Analysis
Malondialdehyde is a highly reactive compound. Its reactivity is mainly based on its electrophilicity making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine). This reactivity is not only based on MDA’s aldehydic nature but is also influenced by its 1,3-dialdehydic structure making it possible to form mesomerically stabilized Schiff bases .
Scientific Research Applications
1. Carcinogenesis and Risk Assessment
Ethylmalondialdehyde, as a compound forming DNA adducts, plays a significant role in the study of carcinogenesis and epidemiology. The research has focused on understanding the quantitative data on endogenous adducts and their relationships with exogenous adducts formed by substances like ethylmalondialdehyde. This understanding is crucial in science-based risk assessment, where accurate human health risk assessments are derived from various sources including the study of DNA adducts formed by compounds like ethylmalondialdehyde (Swenberg et al., 2011).
2. Alcohol-Related Health Risks
Research has also been conducted on ethylmalondialdehyde in the context of alcohol-related health risks, specifically in the carcinogenicity of alcoholic beverages. Ethylmalondialdehyde is a component of this research, focusing on understanding the role of various alcohol-related compounds in health risks (Baan et al., 2007).
3. Biochemical Studies
Ethylmalondialdehyde is used in biochemical studies to understand various reactions and mechanisms. For instance, the stereospecific formation of 1,2-dioxetanes from certain compounds by singlet oxygen, which is a part of larger biochemical research, involves understanding the roles of substances like ethylmalondialdehyde (Bartlett & Schaap, 1970).
4. Analysis in Forensic Toxicology
Ethylmalondialdehyde is also relevant in forensic toxicology, particularly in the context of alcohol consumption. The determination of ethyl glucuronide (EtG), a marker specific to alcohol intake, in postmortem specimens can involve understanding the role of ethylmalondialdehyde and related compounds (Vezzoli et al., 2015).
5. Food Science Applications
In food science, the role of ethylmalondialdehyde is explored in relation to post-harvest applications affecting fruit sensory quality. Studies show that compounds like ethylmalondialdehyde can influence the enhancement of fruit sensory quality, including changes in sugar content and flavor (Paz et al., 1982).
6. Enzymatic Studies and Metabolism
Ethylmalondialdehyde is significant in enzymatic studies, particularly in understanding ethanol and acetaldehyde metabolism in mammals. These studies focus on the metabolic pathways involving ethylmalondialdehyde and related compounds, which are important in synthesizing or catabolizing various endogenous metabolites (Riveros-Rosas et al., 1997).
properties
IUPAC Name |
2-ethylpropanedial | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOIYGNLIYOKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601386 | |
Record name | Ethylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylmalonaldehyde | |
CAS RN |
99419-30-4 | |
Record name | Ethylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.